molecular formula C11H14O3 B2473329 2-Hydroxy-3-methyl-2-phenylbutanoic acid CAS No. 15879-60-4

2-Hydroxy-3-methyl-2-phenylbutanoic acid

Cat. No. B2473329
CAS RN: 15879-60-4
M. Wt: 194.23
InChI Key: KWPNNDWNSLBFPU-UHFFFAOYSA-N
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Description

2-Hydroxy-3-methyl-2-phenylbutanoic acid is a chemical compound with the CAS Number: 15879-60-4 . It has a molecular weight of 194.23 and its IUPAC name is this compound . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H14O3/c1-8(2)11(14,10(12)13)9-6-4-3-5-7-9/h3-8,14H,1-2H3, (H,12,13) . This code provides a standard way to encode the compound’s molecular structure.

Scientific Research Applications

Quantum Computational and Spectroscopic Studies

2-Hydroxy-3-methyl-2-phenylbutanoic acid (2HPBA) has been analyzed through quantum computational methods. This includes density functional theory (DFT) calculations and experimental studies like FT-IR, FT-Raman, and UV–Visible spectra. These studies help understand the molecular geometry and vibrational frequencies of 2HPBA. Additionally, molecular docking methods with 2HPBA reveal insights into potential drug identification (Raajaraman, Sheela, & Muthu, 2019).

Role in Wine and Alcoholic Beverages

2-Hydroxy-3-methylbutanoic acid (2OH3MB), closely related to 2HPBA, has been studied for its presence in wine and other alcoholic beverages. Its concentrations in these beverages may have sensory effects, contributing to the aroma and flavor profile of wines and beers (Gracia-Moreno, Lopez, & Ferreira, 2015).

Asymmetric Hydrogenation in Synthesis

2HPBA has been a subject of research in the field of asymmetric hydrogenation. This process is used to achieve 2-hydroxy-4-arylbutanoic acids with high enantiomeric excess, which are important intermediates for ACE inhibitors. The Ru-catalyzed asymmetric hydrogenation is particularly notable for its efficiency and high enantioselectivity (Zhu et al., 2010; Zhu et al., 2011).

Biodegradation and Environmental Impact

The microbial degradation of chiral 2-phenylbutyric acid, a metabolite related to 2HPBA, has been studied to understand its environmental fate. This includes investigations into the biodegradation intermediates and pathways, emphasizing the differences in the environmental impact of the enantiomers (Liu et al., 2011).

Involvement in Polymer Synthesis

2-Hydroxyisobutyric acid (2-HIBA), similar to 2HPBA, has been identified as a potential biobased building block for polymer synthesis. Biotechnological routes to synthesize 2-HIBA from renewable carbon have been explored, highlighting its potential in cleantech solutions and green chemistry (Rohwerder & Müller, 2010).

Safety and Hazards

The compound has a GHS07 pictogram, with the signal word "Warning" . It has the hazard statement H302, which means it is harmful if swallowed . Precautionary statements include P264, P270, P301+P312, P330, and P501 , which advise on measures to take for personal protection, first aid, and disposal.

Mechanism of Action

Target of Action

The primary targets of 2-Hydroxy-3-methyl-2-phenylbutanoic acid are currently unknown. This compound is a structural analogue of GHB , a naturally occurring neurotransmitter and a psychoactive agent

Mode of Action

As a structural analogue of GHB , it may interact with its targets in a similar manner, potentially acting as an agonist or antagonist at the receptor sites.

Biochemical Pathways

Given its structural similarity to GHB , it may influence the GABAergic system, which plays a crucial role in inhibitory neurotransmission in the central nervous system.

Result of Action

As a structural analogue of GHB , it might have similar effects, potentially influencing neurotransmission and neuronal excitability.

properties

IUPAC Name

2-hydroxy-3-methyl-2-phenylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-8(2)11(14,10(12)13)9-6-4-3-5-7-9/h3-8,14H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWPNNDWNSLBFPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC=CC=C1)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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